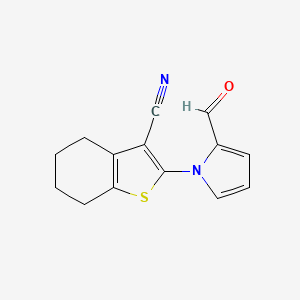

![molecular formula C10H18N2O B2632542 8-异丙基-8-氮杂-双环[3.2.1]辛烷-3-酮肟 CAS No. 91087-25-1](/img/structure/B2632542.png)

8-异丙基-8-氮杂-双环[3.2.1]辛烷-3-酮肟

描述

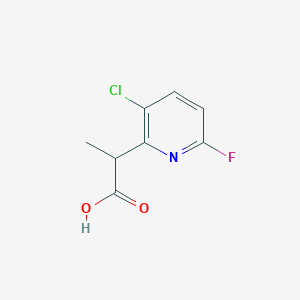

The molecule “8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is a complex organic compound . It contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond . The molecule also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . It includes 1 oxime (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of this compound and similar structures has been a topic of research, particularly due to their relevance in the synthesis of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research has focused on the preparation of this basic structure in a stereoselective manner .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a monoclinic crystal structure with a P 2 1 / c space group . The unit cell parameters are a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)° .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H18N2O . It has a density of 1.0±0.1 g/cm3, a boiling point of 266.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 58.6±6.0 kJ/mol and a flash point of 89.7±14.5 °C .科学研究应用

合成和化学性质

- 简洁的桥连吗啉合成:研究人员已经开发出简洁实用的合成方法,用于与目标结构相似的化合物,从特定的二羧酸开始。这涉及一个无溶剂步骤,用于关键环化,突出了双环化合物合成方法的进步 (Zaytsev 等人,2016)。

- 盐酸盐的有效合成:一个四步合成过程,用于从糠醛开始的相关的盐酸盐版本,展示了一种有效的途径来生成这些化合物,包括还原、转化、环化和氢解步骤 (Connolly 等人,2010)。

结构和构象分析

- 结构和构象研究:已经对源自相似化合物的肟进行了研究,通过光谱学分析,表明在溶剂环境中的特定构象结构,有助于理解它们的结构化学 (Iriepa 等人,2003)。

催化中的反应性和应用

- 铜共催化的需氧醇氧化:该化合物已被确定为铜共催化的需氧醇氧化中亚硝基自由基/羟胺的最佳框架的研究的一部分,表明其在催化中的潜在作用 (Toda 等人,2023)。

天然存在、合成和性质

- 天然存在和合成:该化合物属于一类 2,8-二杂双环[3.2.1]辛烷,讨论了它们的天然存在、合成和性质。这些化合物由于存在于自然界和在有机合成中的用途而受到关注,突出了对双环化合物研究的更广泛背景 (Flores & Díez,2014)。

未来方向

属性

IUPAC Name |

N-(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-7(2)12-9-3-4-10(12)6-8(5-9)11-13/h7,9-10,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMUUQYWNLUFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2CCC1CC(=NO)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)

![(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2632467.png)

![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)

![6-(2-Methoxyphenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632481.png)